molecular formula C14H23ClN4O3 B12926203 2-Chloro-N-(2,2-diethoxyethyl)-6-(morpholin-4-yl)pyrimidin-4-amine CAS No. 89099-90-1

2-Chloro-N-(2,2-diethoxyethyl)-6-(morpholin-4-yl)pyrimidin-4-amine

Katalognummer: B12926203
CAS-Nummer: 89099-90-1
Molekulargewicht: 330.81 g/mol
InChI-Schlüssel: GYOIYRSOGOLOOU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-N-(2,2-diethoxyethyl)-6-morpholinopyrimidin-4-amine is a chemical compound with a complex structure that includes a pyrimidine ring, a morpholine ring, and a chloro group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(2,2-diethoxyethyl)-6-morpholinopyrimidin-4-amine typically involves multiple steps, starting with the preparation of the pyrimidine ring. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield. For example, the synthesis might involve the reaction of 2-chloropyrimidine with 2,2-diethoxyethylamine under controlled conditions to form the intermediate, which is then further reacted with morpholine to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactors and continuous flow processes to maximize efficiency and output. The use of automated systems for monitoring and controlling reaction parameters would be essential to ensure consistent quality and safety.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-N-(2,2-diethoxyethyl)-6-morpholinopyrimidin-4-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.

    Hydrolysis: The diethoxyethyl group can be hydrolyzed to form corresponding alcohols and acids.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids or bases for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions might yield various substituted pyrimidines, while oxidation could produce corresponding ketones or aldehydes.

Wissenschaftliche Forschungsanwendungen

2-Chloro-N-(2,2-diethoxyethyl)-6-morpholinopyrimidin-4-amine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Chloro-N-(2,2-diethoxyethyl)-6-morpholinopyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine
  • 2-Chloro-N-(2,2-dimethoxyethyl)acetamide

Uniqueness

Compared to similar compounds, 2-Chloro-N-(2,2-diethoxyethyl)-6-morpholinopyrimidin-4-amine stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Eigenschaften

CAS-Nummer

89099-90-1

Molekularformel

C14H23ClN4O3

Molekulargewicht

330.81 g/mol

IUPAC-Name

2-chloro-N-(2,2-diethoxyethyl)-6-morpholin-4-ylpyrimidin-4-amine

InChI

InChI=1S/C14H23ClN4O3/c1-3-21-13(22-4-2)10-16-11-9-12(18-14(15)17-11)19-5-7-20-8-6-19/h9,13H,3-8,10H2,1-2H3,(H,16,17,18)

InChI-Schlüssel

GYOIYRSOGOLOOU-UHFFFAOYSA-N

Kanonische SMILES

CCOC(CNC1=CC(=NC(=N1)Cl)N2CCOCC2)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.